Hexachlorobenzene
Overview
Description
Hexachlorobenzene is an aryl chloride and a six-substituted chlorobenzene with the molecular formula C₆Cl₆. It is a white crystalline solid that was historically used as a fungicide, particularly for treating seeds to prevent wheat bunt. due to its persistence in the environment and potential health hazards, its use has been banned globally under the Stockholm Convention on Persistent Organic Pollutants .
Mechanism of Action
Hexachlorobenzene (HCB) is a six-substituted chlorobenzene with the molecular formula C6Cl6 . It was formerly used as a fungicide, especially on wheat to control the fungal disease bunt . It has been banned globally under the stockholm convention on persistent organic pollutants due to its potential harmful effects .
Target of Action
HCB’s primary targets are the cells of organisms. It has been found to exert genotoxic effects in a humpback whale cell line . In humans, it has been linked to a variety of health effects and is classified as a group 2B carcinogen . It has also been found to modulate the response of cells to chemotherapy .
Mode of Action
It is known that hcb can interfere with amine and thiol metabolism, slowing the growth rates and sporulation of fungi . In humans, it has been found to modulate the response of cells to chemotherapy .
Biochemical Pathways
HCB is known to exert genotoxic effects, causing DNA damage . It has also been found to modulate the response of cells to chemotherapy, potentially affecting the ATP-binding cassette transporter G2 (ABCG2) in human TNBC MDA-MB231 cells .
Pharmacokinetics
HCB is resistant to biodegradation, making it persistent in the environment . It is sparingly soluble in organic solvents such as benzene, diethyl ether, and alcohol, but practically insoluble in water . This affects its bioavailability and distribution in the body.
Result of Action
Exposure to HCB can lead to a variety of health effects. In humans, chronic exposure has been linked to immunotoxicity, reproductive and developmental toxicity, neurobehavioral impairment, endocrine disruption, hepatic toxicity, kidney damage, and cardiotoxicity . Acute exposure to high levels of HCB can cause adverse effects on the nervous system such as weakness, tremors, and convulsions; skin sores; and liver and thyroid effects .
Action Environment
HCB is a very persistent environmental chemical due to its chemical stability and resistance to break down by microbes in soil or water . It strongly binds to soils and to lake and river sediments . It can accumulate up through the food chain and has been detected in breast milk . These environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
HCB is sparingly soluble in organic solvents such as benzene, diethyl ether, and alcohol, but practically insoluble in water . It is stable under normal temperatures and pressures .
Cellular Effects
Exposure to high levels of HCB can cause effects on the nervous system such as weakness, tremors, and convulsions; skin sores; liver effects such as porphyria, which is a decrease in the production of the heme (iron-protein) portion of red blood cell hemoglobin that carries oxygen to cells; and thyroid effects such as decreased thyroid hormones . Chronic exposure to HCB can lead to triggering of porphyria, microsomal enzyme induction, thyroid dysfunctions, neurological symptoms, and immunological disorders .
Molecular Mechanism
It is known that HCB has been made on a laboratory scale since the 1890s, by the electrophilic aromatic substitution reaction of chlorine with benzene or chlorobenzenes .
Temporal Effects in Laboratory Settings
HCB is a persistent organic pollutant, meaning it remains in the environment for a long time . It is resistant to hydrolysis and biodegradation and has a reported half-life in soil of approximately 3 to 6 years . Long-term exposure can cause damage to the liver and reproductive system and can cause developmental effects .
Dosage Effects in Animal Models
Studies in animals suggest that eating food with HCB for a long time can cause cancer of the liver, kidney, and thyroid . The effects of HCB vary with different dosages in animal models .
Metabolic Pathways
HCB is metabolized in humans, with the formation of the cysteine conjugate being a quantitatively more important metabolic pathway than the formation of pentachlorophenol (PCP) .
Transport and Distribution
HCB is distributed throughout the environment because it is mobile and persistent . In the troposphere, HCB is transported long distances and removed from the air phase through deposition to soil and water .
Subcellular Localization
Due to its lipophilic nature, it is likely to accumulate in lipid-rich areas of the cell
Preparation Methods
Hexachlorobenzene can be synthesized through several methods:
Reaction of Benzene with Chlorine: One common method involves the chlorination of benzene in the presence of a catalyst such as iron or antimony pentachloride. This reaction typically occurs at elevated temperatures.
Dehydrochlorination of Benzene Hexachloride: Another method involves the dehydrochlorination of benzene hexachloride while simultaneously chlorinating the resulting chlorobenzenes with an excess of chlorine in the presence of activated carbon.
Industrial Production: Industrially, this compound is often produced as a by-product in the manufacture of other chlorinated compounds such as tetrachloroethylene, trichloroethylene, and carbon tetrachloride.
Chemical Reactions Analysis
Hexachlorobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to form lower chlorinated benzenes.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Scientific Research Applications
Hexachlorobenzene has been studied extensively for its environmental and health impacts:
Environmental Science: Research focuses on its persistence in the environment and methods for its remediation, such as microbial degradation using specific bacterial strains.
Toxicology: Studies have shown that this compound is a probable human carcinogen and can cause liver and immune system damage.
Industrial Applications: Although its use as a fungicide has been discontinued, this compound is still relevant in research related to persistent organic pollutants and their effects on ecosystems.
Comparison with Similar Compounds
Hexachlorobenzene is similar to other chlorinated benzenes such as:
Pentachlorobenzene: Contains one less chlorine atom and is less persistent in the environment.
Tetrachlorobenzene: Contains two less chlorine atoms and has different chemical properties.
Hexachloroethane: Although structurally different, it shares some chemical properties and environmental persistence with this compound.
This compound’s high stability and persistence make it unique among chlorinated benzenes, contributing to its long-term environmental impact.
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAPSXZOOQJIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6 | |
Record name | HEXACHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXACHLOROBENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020682 | |
Record name | Hexachlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorobenzene appears as a white crystalline substance. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to white solid; [ICSC] White powder; [Aldrich MSDS], Solid, COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., A white crystalline substance. | |
Record name | HEXACHLOROBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzene, 1,2,3,4,5,6-hexachloro- | |
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Record name | Hexachlorobenzene | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | HEXACHLOROBENZENE | |
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Boiling Point |
612 °F at 760 mmHg (sublimes) (NTP, 1992), 325 °C, 323-326 °C, 612 °F | |
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Record name | HEXACHLOROBENZENE | |
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Flash Point |
468 °F (NTP, 1992), 242 °C (closed cup), 242 °C c.c., 468 °F | |
Record name | HEXACHLOROBENZENE | |
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URL | https://www.osha.gov/chemicaldata/146 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.7X10-3 mg/L at 25 °C, Sparingly soluble in cold alcohol; soluble in benzene, chloroform, and ether, Soluble in carbon disulfide; sparingly soluble in carbon tetrachloride, 6.2e-06 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0000005 | |
Record name | HEXACHLOROBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3556 | |
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Record name | HEXACHLOROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |
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Record name | Hexachlorobenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032566 | |
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Density |
2.044 at 75.2 °F (USCG, 1999) - Denser than water; will sink, 2.044 g/cu-cm at 23 °C, 1.21 g/cm³, 2.044 at 75.2 °F | |
Record name | HEXACHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | HEXACHLOROBENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/146 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.83 (Air = 1), Relative vapor density (air = 1): 9.8, 9.8 | |
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URL | https://cameochemicals.noaa.gov/chemical/3556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | HEXACHLOROBENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/146 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 237.9 °F ; 0.0000109 mmHg at 68 °F (NTP, 1992), 0.000018 [mmHg], 1.72X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 1 mmHg at 237.9 °F | |
Record name | HEXACHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexachlorobenzene | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | HEXACHLOROBENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/146 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Hexachlorobenzene (HCB) is a widespread organochlorine pesticide, considered a possible human carcinogen. It is a dioxin-like compound and a weak ligand of the aryl hydrocarbon receptor (AhR). We have found that HCB activates c-Src/HER1/STAT5b and HER1/ERK1/2 signaling pathways and cell migration, in an AhR-dependent manner in MDA-MB-231 breast cancer cells. The aim of this study was to investigate in vitro the effect of HCB (0.005, 0.05, 0.5, 5uM) on cell invasion and metalloproteases (MMPs) 2 and 9 activation in MDA-MB-231 cells. Furthermore, we examined in vivo the effect of HCB (0.3, 3, 30mg/kg bw) on tumor growth, MMP2 and MMP9 expression, and metastasis using MDA-MB-231 xenografts and two syngeneic mouse breast cancer models (spontaneous metastasis using C4-HI and lung experimental metastasis using LM3). /The/ results show that HCB (5uM) enhances MMP2 expression, as well as cell invasion, through AhR, c-Src/HER1 pathway and MMPs. Moreover, HCB increases MMP9 expression, secretion and activity through a HER1 and AhR-dependent mechanism, in MDA-MB-231 cells. HCB (0.3 and 3mg/kg bw) enhances subcutaneous tumor growth in MDA-MB-231 and C4-HI in vivo models. In vivo, using MDA-MB-231 model, the pesticide (0.3, 3 and 30mg/kg bw) activated c-Src, HER1, STAT5b, and ERK1/2 signaling pathways and increased MMP2 and MMP9 protein levels. Furthermore, /the authors/ observed that HCB stimulated lung metastasis regardless the tumor hormone-receptor status ... /suggesting/ that HCB may be a risk factor for human breast cancer progression., During feeding of hexachlorobenzene (HCB; 0.2%) to rats (female, Wistar) to induce experimental porphyria, partial uncoupling of oxidative phosphorylation of liver mitochondria was observed after 20 days. This uncoupling is due to the action of pentachlorophenol endogenously formed by metabolism of HCB. A comparison between the pattern of pentachlorophenol concn and of urinary and hepatic porphyrin levels during the time course of intoxication that pentachlorophenol is not involved in the development of HCB-induced porphyria., Immunoreactive and catalytic uroporphyrinogen decarboxylase was measured in the livers of rodents made porphyric by hexachlorobenzene (HCB). Catalytic activity decreased progressively as porphyria developed but was not accompanied by a fall in the concentration of immunoreactive enzyme protein. These findings suggest that HCB specifically inactivates uroporphyrinogen decarboxylase without affecting those regions of the molecule that determine its antigenic activity and without increasing its rate of catabolism. In vitro, uroporphyrin-catalysed photoinactivation of uroporphyrinogen decarboxylase was similarly unaccompanied by loss of immunoreactivity, whereas reaction of sulfhydryl groups with N-ethylmaleimide led to loss of both catalytic activity and immunoreactivity. HCB may induce chronic porphyria by modifying sulfhydryl groups in the enzyme; the effect is restricted to catalytic or substrate-binding sites., Control mouse liver uroporphyrinogen decarboxylase was markedly inhibited in vitro by addition of cytosol fractions from livers of porphyric mice chronically treated with 2,3,7,8-tetrachlorodibenzo-para-dioxin (25 ug/kg per week, ip). Inhibition was proportional to the amount of fraction added and was not observed if the inhibitor fraction was dialysed before incubation. Increasing the substrate concentration did not reverse enzyme inhibition; the Vmax value calculated for the control enzyme in the presence of the inhibitor fraction was decreased, but Km did not vary., For more Mechanism of Action (Complete) data for HEXACHLOROBENZENE (10 total), please visit the HSDB record page. | |
Record name | HEXACHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Polychlorinated dibenzo-p-dioxins and dibenzofurans can be present; octa-chlorinated and hepta-chlorinated congeners dominate at 0.35-58.3 ppm ... . | |
Record name | HEXACHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needles, Colorless and sublimable prismatic crystals, Colorless crystals | |
CAS No. |
118-74-1 | |
Record name | HEXACHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexachlorobenzene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=118-74-1 | |
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Record name | Hexachlorobenzene [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118741 | |
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Record name | HEXACHLOROBENZENE | |
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Record name | Benzene, 1,2,3,4,5,6-hexachloro- | |
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Record name | Hexachlorobenzene | |
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Record name | Hexachlorobenzene | |
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Record name | HEXACHLOROBENZENE | |
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Record name | HEXACHLOROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |
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Record name | Hexachlorobenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032566 | |
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Record name | HEXACHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |
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Record name | HEXACHLOROBENZENE | |
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URL | https://www.osha.gov/chemicaldata/146 | |
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Melting Point |
441 to 444 °F (NTP, 1992), 228.83 °C, MP: 200 °C /Technical product/, 226 °C, 231 °C, 441-444 °F | |
Record name | HEXACHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3556 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXACHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1724 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexachlorobenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032566 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HEXACHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0895 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXACHLOROBENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/146 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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